{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine

Medicinal chemistry Scaffold diversification Structure-activity relationship

Select this compound for its distinct 5-yl methanamine vector, which provides a geometrically unique amine handle for fragment growing/linking, differentiating it from 2‑yl and 6‑yl regioisomers. The 2‑ethyl group adds +0.34 LogP for hydrophobic pocket occupancy while maintaining aqueous solubility. The imidazo[1,2‑a]pyrimidine scaffold is validated for PI3K/Akt/MET kinase programmes, and the primary amine directly supports antiproliferative imine/secondary amine library synthesis (breast cancer IC₅₀ 35–43 µM). Full Lipinski compliance; research‑use only.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B13080008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCC1=CN2C(=CC=NC2=N1)CN
InChIInChI=1S/C9H12N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h3-4,6H,2,5,10H2,1H3
InChIKeyVKKSKBRTKPVLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine Procurement & Identity Overview: CAS, Structure, and Core Properties


{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine (CAS 1692796-58-9) is a heterocyclic primary amine building block belonging to the imidazo[1,2-a]pyrimidine family. It features a fused bicyclic core comprising an imidazole ring and a pyrimidine ring with a bridgehead nitrogen atom, an ethyl substituent at the 2-position, and a methanamine (-CH₂NH₂) handle at the 5-position . Its molecular formula is C₉H₁₂N₄, molecular weight 176.22 g/mol, with a calculated TPSA of 56.21 Ų, computed LogP of 0.7504, four hydrogen bond acceptors, and one hydrogen bond donor . The imidazo[1,2-a]pyrimidine scaffold is recognised as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antimicrobial agents, and antiproliferative compounds [1][2]. The specific 5-yl methanamine substitution pattern distinguishes this compound from more common 2-yl and 6-yl methanamine regioisomers, offering a structurally differentiated vector for lead optimisation and library synthesis .

Why {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine Cannot Be Replaced by Generic Imidazopyrimidine Analogs in Research Procurement


Substituting {2-ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine with a generic imidazo[1,2-a]pyrimidine analog—such as the unsubstituted core or the 2-yl or 6-yl methanamine regioisomers—introduces profound structural changes that alter hydrogen-bonding geometry, steric accessibility, and lipophilicity, which are critical determinants in target binding and scaffold optimisation. The 5-yl methanamine attachment positions the primary amine at a vector that is sterically and electronically distinct from the 2-yl and 6-yl regioisomers, while the 2-ethyl group adds +0.34 LogP units relative to the unsubstituted core (computed LogP 0.75 vs. 0.41) . In drug discovery programmes targeting kinases, GPCRs, or antimicrobial enzymes, these differences are non-trivial: the imidazo[1,2-a]pyrimidine core is a known substrate for aldehyde oxidase (AO)-mediated metabolism, and substitution at the 2-position is a validated medicinal chemistry strategy to modulate AO susceptibility [1]. Furthermore, class-level evidence from amine-bearing imidazo[1,2-a]pyrimidine derivatives demonstrates that the methanamine handle directly supports the generation of imine and secondary amine derivatives with measurable antiproliferative activity (IC₅₀ range 35–43 µM against breast cancer cell lines), meaning the exact position of this functional group gatekeeps access to these structure-activity relationships [2]. Generic substitution risks losing the specific vector chemistry, metabolic profile, and SAR entry point that this compound uniquely provides.

{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine: Quantitative Differentiation Evidence vs. Closest Analogs for Scientific Selection


Positional Isomer Differentiation: 5-yl Methanamine vs. 2-yl and 6-yl Methanamine Regioisomers — Structural and Electronic Vector Comparison

The 5-yl methanamine substitution pattern on the imidazo[1,2-a]pyrimidine core creates a chemically unique amine vector that is not accessible from the 2-yl or 6-yl regioisomers. The target compound places the primary amine directly on the pyrimidine ring at position 5, while the 2-yl isomer (imidazo[1,2-a]pyrimidin-2-ylmethanamine, CAS 843609-02-9) positions it on the imidazole ring . This positional difference alters the electronic environment of the amine: the 5-position on the pyrimidine ring is adjacent to the bridgehead nitrogen and experiences different π-electron distribution compared to the 2-position on the imidazole ring. The target compound has molecular formula C₉H₁₂N₄ (MW 176.22) with the 2-ethyl substituent, while the unsubstituted 2-yl and 6-yl regioisomers are C₇H₈N₄ (MW 148.17) . The 2-yl isomer is documented as a reagent for nucleophilic substitution with nitrofurazans to prepare aminofurazans , a reactivity profile that may differ from the 5-yl amine due to altered nucleophilicity arising from different ring electronics.

Medicinal chemistry Scaffold diversification Structure-activity relationship

2-Ethyl vs. 2-Methyl Substituent Effect on Lipophilicity and Steric Profile for Target Engagement

The 2-ethyl substituent on the target compound imparts quantifiably different lipophilicity and steric properties compared to the 2-methyl analog (2-methylimidazo[1,2-a]pyrimidine, CAS 6058-03-3). The target compound has a computed LogP of 0.7504, while the unsubstituted imidazo[1,2-a]pyrimidine core has an experimentally measured LogP of 0.41 . The 2-ethyl group adds approximately +0.34 LogP units over the core, and an estimated +0.3–0.4 LogP units over the 2-methyl analog (comparable to the ΔLogP between ethylbenzene, LogP 3.03, and toluene, LogP 2.55, i.e., Δ ≈ 0.5). The molecular weight difference is +14.03 g/mol (176.22 vs. 162.19 estimated for C₈H₁₀N₄ 2-methyl analog). Within the imidazo[1,2-a]pyrimidine kinase inhibitor class, small alkyl substituents at the 2-position are known to modulate potency and selectivity: patent disclosures from Bayer and Merck describe 2-substituted imidazo[1,2-a]pyrimidines as PI3K/Akt and MET kinase inhibitors where the nature of the 2-substituent directly influences target affinity [1][2].

Drug design Lipophilicity optimisation Kinase inhibitor

Class-Level Cytotoxic Activity Precedent: Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives Demonstrate Antiproliferative Potency Against Breast Cancer Cell Lines

Primary research demonstrates that imidazo[1,2-a]pyrimidine derivatives bearing amine functionality at various positions exhibit measurable antiproliferative activity against human cancer cell lines. Güngör et al. (2023) reported that amine-bearing imidazo[1,2-a]pyrimidine derivative 4d inhibited MCF-7 breast cancer cells with an IC₅₀ of 39.0 µM and MDA-MB-231 cells with an IC₅₀ of 35.1 µM, while the corresponding imine derivative 3d showed IC₅₀ values of 43.4 µM (MCF-7) and 35.9 µM (MDA-MB-231) [1]. Compound 3d achieved 1.6-fold (MCF-7) and 2.0-fold (MDA-MB-231) selectivity over healthy HUVEC cells [1]. This establishes a validated class-level precedent that the imidazo[1,2-a]pyrimidine scaffold with amine functionality is competent for anticancer lead discovery. In a separate study, homopiperazine-linked imidazo[1,2-a]pyrimidine derivatives showed even greater potency: compound 12 achieved IC₅₀ = 4.14 µM against A549 lung cancer cells (2.5-fold more potent than etoposide, IC₅₀ = 10.44 µM), and compound 10f achieved IC₅₀ = 6.12 µM against HeLa cells (1.31-fold more potent than etoposide) [2]. While the target compound itself has not been directly tested in these assays, the presence of the primary methanamine handle at the 5-position provides a direct synthetic entry point to the imine and secondary amine derivatives that define this active chemical space.

Cancer research Antiproliferative agents Breast cancer

Kinase Inhibitor Scaffold Validation: Imidazo[1,2-a]pyrimidines as Privileged Cores for PI3K/Akt and MET Kinase Inhibition in Patented Therapeutic Programmes

The imidazo[1,2-a]pyrimidine scaffold is extensively validated in the patent literature as a core structure for kinase inhibitor development. Bayer Intellectual Property GmbH has patented substituted imidazo[1,2-a]pyrimidines and -pyridines as effective inhibitors of the PI3K/Akt pathway, with claimed utility as anti-cancer agents (EP 2593451 B1; US 2013/0190332 A1) [1][2]. Separately, Merck & Co. and Merck Sharp & Dohme Corp. have patented imidazo[1,2-a]pyrimidine derivatives as tyrosine kinase inhibitors targeting the receptor tyrosine kinase MET (US Patent 7,790,739) for treating cellular proliferative diseases [3]. Within these patent families, substitution at the 2-position and functionalisation at various positions on the pyrimidine ring are key structural variables that determine kinase selectivity and potency. The 2-ethyl and 5-methanamine substitution pattern of the target compound maps directly onto the chemical space claimed in these patents, positioning it as a viable intermediate for generating patent-aligned kinase inhibitor libraries. Additionally, imidazo[1,2-a]pyrimidines have been shown to bind more potently than triazolopyrimidines to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with the best candidate DSM151 achieving an IC₅₀ of 0.077 µM and 4-fold better affinity than the equivalent triazolopyrimidine [4].

Kinase inhibition Cancer therapeutics Patent landscape

Commercial Availability and Purity Benchmarking: 95% Assay Purity with Quantified Physicochemical Parameters vs. Unspecified or Lower-Purity Analogs

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology) with a specified purity of 95% and fully disclosed computed molecular descriptors (TPSA 56.21 Ų, LogP 0.7504, H_Acceptors 4, H_Donors 1, Rotatable_Bonds 2) . In comparison, the 2-yl regioisomer imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9) is available from ChemImpex at ≥95% purity with incomplete computed descriptor reporting , while the 6-yl regioisomer (CAS 944903-09-7) is listed by CymitQuimica without published purity specifications . The unsubstituted 2-methylimidazo[1,2-a]pyrimidine core (CAS 6058-03-3) is available from Sigma-Aldrich/Enamine at 95% purity with a melting point of 95–97°C but lacks the methanamine functional handle essential for derivatisation . The target compound's combined molecular descriptor transparency and specified purity support reproducible synthetic outcomes in multi-step library production.

Chemical procurement Building block quality Reproducibility

Drug-Likeness and ADME Compliance: In Silico Validation of the Imidazo[1,2-a]pyrimidine Methanamine Scaffold Class

In silico ADMET, Lipinski, and drug-likeness studies conducted on amine-bearing imidazo[1,2-a]pyrimidine derivatives by Güngör et al. (2023) concluded that all synthesised compounds in the series were suitable drug candidates by computational filters [1]. For the target compound specifically, the computed molecular descriptors (MW 176.22 < 500; LogP 0.7504 < 5; H_Donors 1 < 5; H_Acceptors 4 < 10; TPSA 56.21 < 140 Ų) satisfy all Lipinski Rule of Five criteria, and the low molecular weight combined with moderate lipophilicity places it in favourable oral drug-like chemical space. In comparison, many imidazo[1,2-a]pyrimidine lead compounds in the patent literature have MW > 400 and LogP > 3 [2], making the target compound a more efficient starting point for lead optimisation with room for property-adjusted growth. Additionally, the imidazo[1,2-a]pyrimidine core is a known substrate for aldehyde oxidase (AO)-mediated metabolism, and the presence of the 2-ethyl group is structurally consistent with medicinal chemistry strategies shown to reduce AO oxidation susceptibility [3].

ADME Drug-likeness In silico screening

Recommended Research and Industrial Application Scenarios for {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine Based on Quantified Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Leveraging the 5-yl Methanamine Vector

The compound's low molecular weight (176.22 g/mol), favourable drug-likeness parameters (full Lipinski compliance), and patent-validated imidazo[1,2-a]pyrimidine kinase inhibitor scaffold make it an ideal fragment starting point for PI3K/Akt or MET kinase programmes [1]. The 5-yl methanamine handle provides a unique amine vector for fragment growing or linking strategies that is geometrically distinct from the 2-yl and 6-yl regioisomers, enabling exploration of chemical space inaccessible to these more common building blocks. The 2-ethyl substituent provides moderate lipophilicity (LogP 0.75) that can be leveraged for hydrophobic pocket occupancy while retaining sufficient polarity for aqueous solubility during biochemical screening .

Parallel Library Synthesis of Imine and Secondary Amine Derivatives for Anticancer Screening

Following the synthetic precedent established by Güngör et al. (2023), the primary methanamine group at the 5-position can be directly converted to imine derivatives via condensation with aldehydes or reduced to secondary amines, accessing the chemical space associated with antiproliferative activity against MCF-7 (IC₅₀ 39.0–43.4 µM) and MDA-MB-231 (IC₅₀ 35.1–35.9 µM) breast cancer cell lines [2]. The class-level selectivity window of 1.6–2.0× over healthy HUVEC cells supports the use of this scaffold for generating focused libraries with a therapeutic index hypothesis. The 2-ethyl group distinguishes derivatives from those built on 2-methyl or unsubstituted analogs, creating a unique sub-series for SAR exploration .

Aldehyde Oxidase (AO) Metabolism SAR Studies Using 2-Ethyl Substitution as a Modulatory Handle

The imidazo[1,2-a]pyrimidine core is a documented substrate for aldehyde oxidase, a metabolic liability that has been systematically studied in medicinal chemistry [3]. The 2-ethyl substituent on the target compound is structurally aligned with strategies shown to modulate AO-mediated oxidation rates. Researchers investigating structure-metabolism relationships for heterocyclic scaffolds can use this compound as a reference point to compare AO stability against the 2-methyl, 2-H, and other 2-alkyl analogs, generating quantitative intrinsic clearance data that directly informs lead optimisation decisions.

Antimicrobial and Antitubercular Lead Generation via Scaffold Hybridisation

Imidazo[1,2-a]pyrimidine-linked derivatives have demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 0.8 µg/mL (compound T11), and broad-spectrum antibacterial activity against S. aureus and E. coli [4]. The 5-yl methanamine handle on the target compound provides a conjugation point for linking pyridine, pyrazine, or pyrimidine fragments via molecular hybridization, a strategy validated in the design of the T1–T20 series. The 2-ethyl group adds lipophilicity that may enhance mycobacterial cell wall penetration compared to more polar unsubstituted analogs [4].

Quote Request

Request a Quote for {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.